Bepotastine N-Butyl Ester

Catalog No.
S13957671
CAS No.
M.F
C25H33ClN2O3
M. Wt
445.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bepotastine N-Butyl Ester

Product Name

Bepotastine N-Butyl Ester

IUPAC Name

butyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate

Molecular Formula

C25H33ClN2O3

Molecular Weight

445.0 g/mol

InChI

InChI=1S/C25H33ClN2O3/c1-2-3-19-30-24(29)8-6-16-28-17-13-22(14-18-28)31-25(23-7-4-5-15-27-23)20-9-11-21(26)12-10-20/h4-5,7,9-12,15,22,25H,2-3,6,8,13-14,16-19H2,1H3/t25-/m0/s1

InChI Key

MJWJWNKVPXYVJF-VWLOTQADSA-N

Canonical SMILES

CCCCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Isomeric SMILES

CCCCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Bepotastine N-Butyl Ester is a chemical compound with the molecular formula C25H33ClN2O3C_{25}H_{33}ClN_{2}O_{3}. It is a derivative of bepotastine, which is a second-generation antihistamine primarily used for treating allergic conditions such as allergic rhinitis and urticaria. This compound is notable for its role as an impurity in various formulations of bepotastine besilate, where it can influence the pharmacological properties and stability of the drug product .

The chemical behavior of bepotastine N-Butyl Ester is characterized by its reactivity typical of esters. It can undergo hydrolysis in the presence of water, leading to the formation of bepotastine and butanol. Additionally, it may participate in transesterification reactions, where it can react with alcohols to form different ester derivatives. The stability of this compound under various conditions, such as heat and light, has been studied to determine its degradation pathways .

Bepotastine N-Butyl Ester exhibits antihistaminic activity similar to that of its parent compound, bepotastine. It functions by blocking the H1 histamine receptors, thereby alleviating symptoms associated with allergic reactions such as itching and swelling. Notably, studies indicate that bepotastine does not interact significantly with serotonin, muscarinic, benzodiazepine, or beta-adrenergic receptors, suggesting a favorable safety profile with minimal adverse effects .

The synthesis of bepotastine N-Butyl Ester typically involves the esterification of bepotastine with butanol under acidic conditions. Various methods have been explored to optimize yield and purity, including chiral synthesis techniques that ensure the production of the desired stereoisomer. The synthetic routes often focus on minimizing impurities and enhancing the stability of the final product .

Bepotastine N-Butyl Ester primarily serves as an impurity marker in pharmaceutical formulations of bepotastine besilate. Its presence is monitored to ensure quality control during drug manufacturing processes. Furthermore, due to its antihistaminic properties, it may also have potential applications in treating allergic conditions, although it is less commonly used than its parent compound .

Research on interaction studies indicates that bepotastine N-Butyl Ester does not exhibit significant interactions with common neurotransmitter receptors that could lead to adverse effects. This characteristic makes it a safer option compared to other antihistamines that may have broader receptor binding profiles. The specificity of its action contributes to its utility in clinical settings where minimizing side effects is crucial .

Bepotastine N-Butyl Ester can be compared with several similar compounds within the class of antihistamines:

Compound NameMolecular FormulaKey Features
BepotastineC25H33ClN2O3Second-generation antihistamine; treats allergies
CetirizineC21H25ClN2O3Long-acting; minimal sedation
LoratadineC22H23ClN2O2Non-sedating; used for allergic rhinitis
FexofenadineC32H39NO4Active metabolite; effective against seasonal allergies

Uniqueness: Bepotastine N-Butyl Ester stands out due to its specific role as an impurity rather than a primary therapeutic agent. Its structural similarities with other antihistamines allow for comparative studies on efficacy and safety profiles but highlight its unique position in quality control contexts rather than direct clinical application .

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

444.2179706 g/mol

Monoisotopic Mass

444.2179706 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types